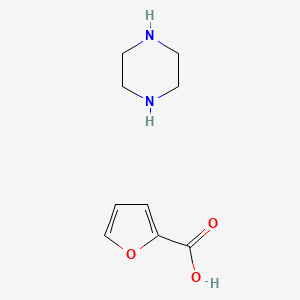
furan-2-carboxylic acid;piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Furan-2-carboxylic acid and piperazine are two distinct chemical entities that, when combined, form a compound with unique properties and applications. Furan-2-carboxylic acid, also known as furoic acid, is a derivative of furan, a heterocyclic organic compound characterized by a five-membered aromatic ring with one oxygen atom. Piperazine, on the other hand, is an organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. The combination of these two compounds results in a molecule that has garnered interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of furan-2-carboxylic acid can be achieved through the oxidation of furfural, a compound derived from agricultural byproducts such as corn cobs and oat hulls. The oxidation process typically involves the use of oxidizing agents such as potassium permanganate or nitric acid under controlled conditions .
Piperazine can be synthesized through several methods, including the hydrogenation of pyrazine or the reaction of ethylene diamine with diethylene glycol. The reaction conditions for these processes vary, but they generally require elevated temperatures and the presence of catalysts .
Industrial Production Methods
On an industrial scale, furan-2-carboxylic acid is produced through the catalytic oxidation of furfural using air or oxygen in the presence of a catalyst such as vanadium pentoxide. This method is efficient and yields high-purity furan-2-carboxylic acid .
Piperazine is industrially produced by the reaction of ethylene dichloride with ammonia, followed by the hydrogenation of the resulting ethylene diamine. This process is conducted at high temperatures and pressures to ensure optimal yields .
Chemical Reactions Analysis
Types of Reactions
Furan-2-carboxylic acid and piperazine undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, nitric acid, and vanadium pentoxide are commonly used for the oxidation of furan-2-carboxylic acid.
Reducing Agents: Hydrogen gas and metal catalysts such as palladium or platinum are used for the reduction of piperazine.
Substitution Reagents: Halogenating agents like chlorine or bromine for furan-2-carboxylic acid, and alkyl halides for piperazine.
Major Products Formed
2,5-Furandicarboxylic Acid: Formed from the oxidation of furan-2-carboxylic acid.
N-Substituted Piperazines: Formed from the reduction and subsequent alkylation of piperazine.
Scientific Research Applications
Furan-2-carboxylic acid and piperazine have a wide range of applications in scientific research:
Chemistry: Furan-2-carboxylic acid is used as a building block for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicine: Both compounds have potential therapeutic applications.
Industry: Furan-2-carboxylic acid is a precursor for the production of bio-based polymers, which are used in packaging and other applications.
Mechanism of Action
The mechanism of action of furan-2-carboxylic acid and piperazine varies depending on their specific applications:
Comparison with Similar Compounds
Furan-2-carboxylic acid and piperazine can be compared with other similar compounds to highlight their uniqueness:
Properties
CAS No. |
14486-48-7 |
|---|---|
Molecular Formula |
C9H14N2O3 |
Molecular Weight |
198.22 g/mol |
IUPAC Name |
furan-2-carboxylic acid;piperazine |
InChI |
InChI=1S/C5H4O3.C4H10N2/c6-5(7)4-2-1-3-8-4;1-2-6-4-3-5-1/h1-3H,(H,6,7);5-6H,1-4H2 |
InChI Key |
FCCPVZFAFVBXIM-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCN1.C1=COC(=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















